N-(dibenzo[b,d]furan-3-yl)-4-nitrobenzamide
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Overview
Description
N-(dibenzo[b,d]furan-3-yl)-4-nitrobenzamide is an organic compound that belongs to the class of dibenzofuran derivatives. Dibenzofuran is a heterocyclic organic compound with two benzene rings fused to a central furan ring. This compound is known for its aromatic properties and is used in various scientific research applications due to its unique chemical structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(dibenzo[b,d]furan-3-yl)-4-nitrobenzamide typically involves the following steps:
Formation of Dibenzofuran Core: The dibenzofuran core can be synthesized via O-arylation reaction of substituted phenols followed by cyclization of diaryl ethers.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(dibenzo[b,d]furan-3-yl)-4-nitrobenzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens (chlorine, bromine), Lewis acid catalysts (aluminum chloride).
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of N-(dibenzo[b,d]furan-3-yl)-4-aminobenzamide.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(dibenzo[b,d]furan-3-yl)-4-nitrobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(dibenzo[b,d]furan-3-yl)-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit protein tyrosine phosphatase 1B, leading to increased insulin sensitivity and glucose uptake in cells . The nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound with similar aromatic properties.
Benzofuran: A simpler analog with one benzene ring fused to a furan ring.
Dibenzodioxin: Contains two oxygen atoms in the central ring, leading to different chemical properties.
Uniqueness
N-(dibenzo[b,d]furan-3-yl)-4-nitrobenzamide is unique due to the presence of both the dibenzofuran core and the nitrobenzamide moiety. This combination imparts distinct electronic and steric properties, making it valuable for specific scientific and industrial applications .
Properties
IUPAC Name |
N-dibenzofuran-3-yl-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O4/c22-19(12-5-8-14(9-6-12)21(23)24)20-13-7-10-16-15-3-1-2-4-17(15)25-18(16)11-13/h1-11H,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGQQTAYXYQRGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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